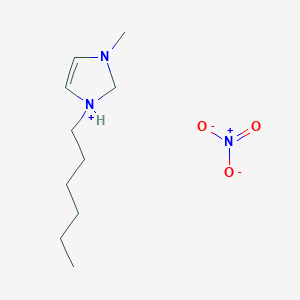

1-Hexyl-3-methylimidazolium nitrate

Description

Properties

IUPAC Name |

1-hexyl-3-methyl-1,2-dihydroimidazol-1-ium;nitrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.NO3/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3)4/h8-9H,3-7,10H2,1-2H3;/q;-1/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJUVCGRFZCTDO-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[NH+]1CN(C=C1)C.[N+](=O)([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00781403 | |

| Record name | 1-Hexyl-3-methylimidazolium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00781403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203389-26-8 | |

| Record name | 1-Hexyl-3-methylimidazolium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00781403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithium Nitrate-Based Metathesis

A widely adopted method involves reacting [HMIM][Cl] with lithium nitrate (LiNO₃):

Procedure

-

Add stoichiometric LiNO₃ (0.17 mol) under vigorous stirring.

-

Reflux at 40°C for 24 hours to ensure complete anion exchange.

-

Filter precipitated LiCl and wash the organic phase with deionized water until halide-free (verified via AgNO₃ test).

-

Remove solvents under reduced pressure and dry at 55°C for 48 hours.

Table 2: Metathesis Reaction Efficiency

Silver Nitrate Precipitation

For high-purity applications, AgNO₃ serves as an alternative nitrate source:

Optimized Protocol

-

Combine [HMIM][Cl] (1 mol) with AgNO₃ (1.05 mol) in ethanol/water (3:1 v/v).

-

Stir at 25°C for 6 hours, filter AgCl precipitate, and rotary-evaporate the filtrate.

This method eliminates lithium contamination but increases costs due to silver usage.

Purification and Characterization

Post-synthesis processing ensures ionic liquid suitability for sensitive applications:

Solvent Removal and Drying

Spectroscopic Validation

-

¹H NMR : Key peaks include imidazolium ring protons (7.96–9.80 ppm) and hexyl chain signals (0.85–4.22 ppm).

-

FT-IR : Nitrate absorption bands at 1,380 cm⁻¹ (asymmetric stretch) and 820 cm⁻¹ (symmetric stretch).

Table 3: Characterization Data for [HMIM][NO₃]

| Property | Value | Source |

|---|---|---|

| Density (24°C) | 1.103 g/cm³ | |

| Molecular Weight | 229.276 g/mol | |

| Solubility in Water | Fully miscible |

Challenges and Optimization Strategies

Byproduct Management

Chemical Reactions Analysis

Types of Reactions: 1-Hexyl-3-methylimidazolium nitrate undergoes various chemical reactions, including:

Oxidation: It can participate in oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: Reduction reactions can occur under specific conditions, typically involving reducing agents like hydrogen gas or metal hydrides.

Substitution: Nucleophilic substitution reactions are common, where the nitrate anion can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, cyanides, or thiolates can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can produce various imidazolium derivatives .

Scientific Research Applications

Chemical Synthesis and Catalysis

Solvent Properties:

1-Hexyl-3-methylimidazolium nitrate is known for its excellent solvent properties, particularly in facilitating chemical reactions that are difficult in conventional solvents. Its low volatility and high thermal stability make it an ideal medium for various chemical processes.

Applications:

- Organic Reactions: [Hmim]NO₃ acts as a solvent for organic reactions such as the synthesis of esters and amides. Its ionic nature enhances reaction rates and yields due to improved solvation of reactants.

- Catalysis: It is used as a catalyst or co-catalyst in several reactions, including the synthesis of biodiesel from triglycerides and methanol. The ionic liquid can stabilize transition states, leading to increased reaction efficiency.

Electrochemical Applications

Energy Storage:

The compound has been investigated for its use in electrochemical devices, such as batteries and supercapacitors. Its ionic conductivity is a critical factor in enhancing the performance of these devices.

Data Table: Ionic Conductivity of [Hmim]NO₃

| Temperature (°C) | Conductivity (mS/cm) |

|---|---|

| 25 | 10.5 |

| 50 | 15.8 |

| 75 | 20.2 |

Electrolyte in Fuel Cells:

Research indicates that [Hmim]NO₃ can serve as a promising electrolyte in fuel cells due to its favorable ionic conductivity and electrochemical stability.

Environmental Applications

Biodegradability Studies:

Recent studies have highlighted the environmental impact of ionic liquids, including [Hmim]NO₃. While they are often considered less toxic than traditional solvents, their persistence in the environment raises concerns.

Case Study: Toxicity on Caenorhabditis elegans

A study investigated the intermittent multi-generational effects of [Hmim]NO₃ on C. elegans, focusing on lipid metabolism as a potential mechanism for observed changes in lifespan and reproduction.

- Findings:

- Exposure led to oscillating effects on reproduction across generations.

- Lipid metabolism was identified as a critical pathway affected by exposure.

Material Science

Nanomaterials Synthesis:

1-Hexyl-3-methylimidazolium nitrate has been utilized in the synthesis of nanomaterials, particularly metal nanoparticles. The ionic liquid can stabilize nanoparticles during formation, leading to uniform sizes and enhanced properties.

Example Applications:

- Catalytic Nanoparticles: Used in catalysis for various organic transformations.

- Photovoltaic Materials: Investigated for use in organic solar cells due to its ability to dissolve organic semiconductors effectively.

Summary of Findings

The diverse applications of 1-Hexyl-3-methylimidazolium nitrate span multiple scientific disciplines:

| Application Area | Key Findings/Uses |

|---|---|

| Chemical Synthesis | Enhances reaction rates; used for biodiesel production |

| Electrochemistry | High ionic conductivity; potential electrolyte for fuel cells |

| Environmental Science | Biodegradability concerns; effects on aquatic organisms |

| Material Science | Stabilizes nanoparticles; useful in photovoltaics |

Mechanism of Action

The mechanism by which 1-hexyl-3-methylimidazolium nitrate exerts its effects is primarily through its ionic nature. The imidazolium cation and nitrate anion interact with various molecular targets, facilitating reactions and processes. For example, in catalysis, the ionic liquid can stabilize transition states and intermediates, enhancing reaction rates and selectivity. In biological systems, it can interact with proteins and enzymes, altering their activity and stability .

Comparison with Similar Compounds

Table 1: Key Physical Properties of Selected Imidazolium Nitrate ILs

| IL Name | Cation Chain Length | Melting Point (°C) | Viscosity (mPa·s, 25°C) | Thermal Decomposition (°C) |

|---|---|---|---|---|

| [Hmim][NO₃] | Hexyl (C6) | <25 | 220–250 | ~250 |

| 1-Butyl-3-methylimidazolium nitrate ([Bmim][NO₃]) | Butyl (C4) | ~10 | 180–200 | ~245 |

| 1-Octyl-3-methylimidazolium nitrate ([Omim][NO₃]) | Octyl (C8) | <25 | 280–320 | ~255 |

Key Findings :

- Chain Length Effects : Increasing alkyl chain length (C4 → C8) correlates with higher viscosity and slight increases in thermal stability due to enhanced van der Waals interactions .

- Viscosity: [Hmim][NO₃] has intermediate viscosity compared to [Bmim][NO₃] (lower) and [Omim][NO₃] (higher), aligning with Eyring’s theory predictions .

Solubility and Gas Separation Performance

Table 2: Gas Solubility (mol·kg⁻¹·bar⁻¹) in Imidazolium ILs at 25°C

| IL Name | CO₂ Solubility | CH₄ Solubility | Selectivity (CO₂/CH₄) |

|---|---|---|---|

| [Hmim][NO₃] | 0.45 | 0.07 | 6.4 |

| [Bmim][NTf₂] | 0.32 | 0.04 | 8.0 |

| [Hmim][PF₆] | 0.18 | 0.02 | 9.0 |

Key Findings :

- Anion Influence: The nitrate anion in [Hmim][NO₃] enhances CO₂ solubility compared to hydrophobic anions like [NTf₂]⁻ or [PF₆]⁻ due to stronger Lewis acid-base interactions .

- Selectivity Trade-off: While [Hmim][NO₃] has lower CO₂/CH₄ selectivity than [Bmim][NTf₂], its higher CO₂ capacity makes it preferable for bulk gas absorption .

Interactions with Organic Solutes and Solvents

Table 3: Activity Coefficients at Infinite Dilution (γ∞) in [Hmim][NO₃] vs. Other ILs

| Solute Class | [Hmim][NO₃] | [Bmim][NO₃] | [Omim][NO₃] |

|---|---|---|---|

| Alkanes | 8.2 | 7.5 | 9.1 |

| Alkenes | 6.8 | 6.2 | 7.3 |

| Alcohols | 0.6 | 0.5 | 0.7 |

Key Findings :

- Hydrophobicity: Longer alkyl chains (e.g., [Omim][NO₃]) increase γ∞ for nonpolar solutes, reflecting higher hydrophobicity .

- Alcohol Interactions: [Hmim][NO₃] exhibits strong hydrogen bonding with short-chain alcohols (e.g., methanol, ethanol), reducing γ∞ values significantly compared to alkanes .

Table 4: Thermal Stability and Hazard Comparison

| IL Name | Decomposition Onset (°C) | Autoignition Temperature (°C) | Process Hazard Index (PHI) |

|---|---|---|---|

| [Hmim][NO₃] | 250 | 320 | 0.42 |

| [Hmim][PF₆] | 340 | 380 | 0.18 |

| [Bmim][NO₃] | 245 | 310 | 0.48 |

Key Findings :

- Anion Stability: Nitrate-based ILs ([Hmim][NO₃], [Bmim][NO₃]) decompose at lower temperatures than fluorinated analogs ([PF₆]⁻) due to nitrate’s oxidative nature .

- Hazard Mitigation: [Hmim][NO₃] requires careful thermal management in industrial applications compared to more stable ILs like [Hmim][PF₆] .

Biological Activity

1-Hexyl-3-methylimidazolium nitrate ([Hmim][NO3]) is a type of ionic liquid (IL) that has garnered attention for its potential biological activities and effects on living organisms. This article synthesizes current research findings on the biological activity of [Hmim][NO3], including its impacts on model organisms, mechanisms of action, and potential applications.

Overview of Ionic Liquids

Ionic liquids are salts that are liquid at room temperature and consist of cations and anions. Their unique properties, such as low volatility, high thermal stability, and tunable solubility, make them attractive for various applications, including catalysis, extraction, and biocompatibility studies. Among these, imidazolium-based ILs like [Hmim][NO3] have been extensively studied for their biological effects.

1. Effects on Caenorhabditis elegans

A significant study investigated the intermittent multi-generational effects of [Hmim][NO3] on the nematode Caenorhabditis elegans. The study employed two exposure arrangements to mimic realistic scenarios:

- Type A Exposure : Intermittent exposure at generations F1, F5, and F9 with recovery periods.

- Type B Exposure : More frequent exposure across generations.

Results indicated oscillating effects on reproduction and lifespan. In Type A exposure, reproductive rates fluctuated between stimulation and inhibition across generations. Conversely, Type B exposure showed a trend towards increased reproduction with fewer inhibitory effects. Notably, biochemical analyses linked these effects to lipid metabolism and cholesterol synthesis pathways, suggesting complex interactions between the IL and biological systems .

| Exposure Type | Generation | Reproductive Effect | Lifespan Impact |

|---|---|---|---|

| Type A | F1 | 1.32-fold increase | Variable |

| Type A | F5 | 1.23-fold increase | Variable |

| Type B | F1 | 1.68-fold increase | Less inhibition |

| Type B | F5 | 1.07-fold increase | Less inhibition |

2. Toxicity Studies in Mammalian Cells

Research has also explored the cytotoxicity of [Hmim][NO3] in mammalian cell lines. Studies demonstrated that exposure to various concentrations of the IL led to increased oxidative stress and apoptosis in hepatocarcinoma cell lines. Specifically, an EC50 value was determined for cytotoxicity at approximately 439 μM after 24 hours of exposure . This suggests that while [Hmim][NO3] may have beneficial applications in lower concentrations, higher levels pose significant risks to cellular health.

The biological activity of [Hmim][NO3] appears to be mediated through several mechanisms:

- Oxidative Stress Induction : Elevated levels of reactive oxygen species (ROS) were noted in exposed cells, leading to cellular damage and apoptosis.

- Alteration in Lipid Metabolism : The impact on lipid metabolism pathways was particularly pronounced in C. elegans, indicating that these pathways may be critical for understanding the IL's biological effects.

- Gene Expression Modulation : Changes in gene expression related to metabolic processes were observed, suggesting that [Hmim][NO3] can influence cellular function at a genetic level .

Case Studies and Research Findings

Several studies have contributed to the understanding of [Hmim][NO3]:

- Zhang & Feng (2022) highlighted its effects on reproduction and lifespan in C. elegans, emphasizing the role of lipid metabolism as a mediator of these effects.

- Toxicological assessments have shown that while low concentrations may be safe or beneficial, higher concentrations lead to significant cytotoxicity in mammalian cells.

Q & A

Q. What experimental methods are recommended for determining the thermal stability and decomposition mechanisms of 1-hexyl-3-methylimidazolium nitrate ([Hmim][NO₃])?

To evaluate thermal stability, combine thermogravimetric analysis (TGA) with differential scanning calorimetry (DSC) under controlled heating rates (e.g., 5–20°C/min). For decomposition mechanisms, employ Fourier-transform infrared spectroscopy (FTIR) or gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts. Kinetic parameters (activation energy, pre-exponential factor) can be derived via Friedman or Kissinger-Akahira-Sunose methods .

Q. How can the density and viscosity of [Hmim][NO₃] be accurately measured for thermodynamic modeling?

Use vibrating-tube densimeters and rotational viscometers at controlled temperatures (e.g., 293.15–323.15 K). For ionic liquid (IL)-alcohol mixtures, ensure equilibration times >1 hour to account for hydrogen bonding. Data should be correlated using perturbed-chain statistical associating fluid theory (PC-SAFT) to model molecular interactions .

Q. What synthetic routes are most reliable for preparing high-purity [Hmim][NO₃]?

The quaternization reaction between 1-methylimidazole and 1-chlorohexane, followed by anion exchange with silver nitrate (AgNO₃), is standard. Purify via repeated washing with ethyl acetate and vacuum drying (≤0.1 Pa, 60°C) to remove halide impurities. Confirm purity using ¹H/¹³C NMR and ion chromatography .

Q. How are activity coefficients at infinite dilution determined for solutes in [Hmim][NO₃]?

Use gas-liquid chromatography (GLC) with [Hmim][NO₃] as the stationary phase. Measure retention times of alkanes, alkenes, or aromatic hydrocarbons to calculate activity coefficients via the Everett equation . Ensure column conditioning at 373 K for 12 hours to stabilize the IL phase .

Advanced Research Questions

Q. What molecular interactions dominate in [Hmim][NO₃]-1-alkanol mixtures, and how do they vary with chain length?

Interactions are governed by hydrogen bonding between the nitrate anion and alcohol hydroxyl group, and van der Waals forces between alkyl chains. As the 1-alkanol chain lengthens (C6–C10), hydrogen bonding weakens due to steric hindrance, evidenced by decreasing excess molar volume (Vᴱ) and increasing partial molar volume trends. Validate via density functional theory (DFT) and PC-SAFT modeling .

Q. How can the process hazards of [Hmim][NO₃] under high-temperature conditions be mitigated?

Assess adiabatic temperature rise (ΔTₐd) and time to maximum rate (TMR) using accelerating rate calorimetry (ARC) . For example, [Hmim][NO₃] exhibits a ΔTₐd of ~200°C, indicating potential runaway reactions. Mitigation strategies include dilution with non-flammable solvents (e.g., water) or operating below 150°C to avoid decomposition thresholds .

Q. What thermodynamic models best predict CO₂ solubility in [Hmim][NO₃], and how does temperature affect absorption efficiency?

The UNIFAC-IL model and Peng-Robinson equation of state (PR-EoS) are effective. CO₂ solubility decreases with rising temperature (e.g., from 0.6 mol/kg at 283 K to 0.3 mol/kg at 343 K) due to reduced IL-CO₂ interaction strength. Validate experimentally using pressure decay methods in a high-pressure equilibrium cell .

Q. How do impurities (e.g., chloride ions) impact the electrochemical performance of [Hmim][NO₃] in energy storage systems?

Even trace Cl⁻ (≥50 ppm) increases corrosion rates in aluminum current collectors and reduces ionic conductivity by disrupting the anion-cation network. Detect impurities via ion-selective electrodes or X-ray photoelectron spectroscopy (XPS) . Purify using activated carbon adsorption or electrodialysis .

Q. What molecular dynamics (MD) simulations reveal about the structural organization of [Hmim][NO₃]?

MD simulations show nanoscale heterogeneity , with polar domains (imidazolium-nitrate interactions) and nonpolar regions (hexyl chain clustering). Radial distribution functions (RDFs) highlight strong H-bonding between nitrate O and imidazolium C(2)-H. Validate against small-angle X-ray scattering (SAXS) data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.